4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride
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Overview
Description
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H14BrCl2NO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of bromine and chlorine atoms on the benzyl group attached to the morpholine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride can be compared with other similar compounds, such as:
4-(4-Bromobenzyl)morpholine: This compound has a similar structure but lacks the chlorine atom on the benzyl group.
4-(3-Chloro-2-fluorobenzyl)morpholine: This compound has a fluorine atom instead of bromine, leading to variations in its chemical and biological properties.
4-(3-Bromo-2-methylbenzyl)morpholine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14BrCl2NO |
---|---|
Molecular Weight |
327.04 g/mol |
IUPAC Name |
4-[(3-bromo-2-chlorophenyl)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14;/h1-3H,4-8H2;1H |
InChI Key |
MRBMHDXTLXZVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)Cl.Cl |
Origin of Product |
United States |
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